2-Anilino-5-hydroxypyridine-3-carboxylic acid
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Overview
Description
2-Anilino-5-hydroxypyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an aniline group attached to the pyridine ring, along with hydroxyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-hydroxypyridine-3-carboxylic acid typically involves the reaction of 2-chloro-5-hydroxypyridine-3-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the aniline group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-5-hydroxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aniline group.
Major Products Formed
Oxidation: Formation of 2-anilino-5-pyridinecarboxylic acid ketone or aldehyde derivatives.
Reduction: Formation of 2-anilino-5-hydroxypyridine-3-methanol.
Substitution: Formation of substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-Anilino-5-hydroxypyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Anilino-5-hydroxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, while the aniline group can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine-3-carboxylic acid: Lacks the aniline group, making it less versatile in certain chemical reactions.
3-Hydroxypyridine-2-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different reactivity.
5-Hydroxypyridine-2-carboxylic acid: Another isomer with distinct chemical properties.
Uniqueness
2-Anilino-5-hydroxypyridine-3-carboxylic acid is unique due to the presence of the aniline group, which imparts additional reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61442-27-1 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-anilino-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-9-6-10(12(16)17)11(13-7-9)14-8-4-2-1-3-5-8/h1-7,15H,(H,13,14)(H,16,17) |
InChI Key |
QMNSMJCAVFPAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)O)C(=O)O |
Origin of Product |
United States |
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